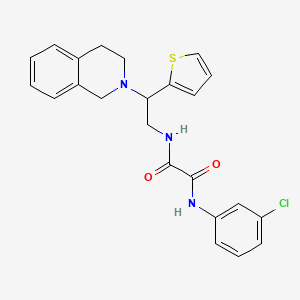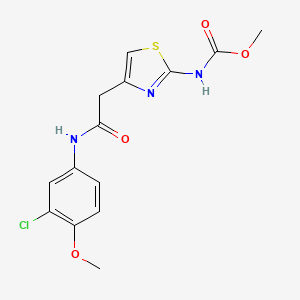![molecular formula C11H11N5O B2354671 N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide CAS No. 2361642-29-5](/img/structure/B2354671.png)
N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide is a chemical compound that features a tetrazole ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction is often carried out under mild conditions using a variety of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the amide group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups into the phenyl ring.
Aplicaciones Científicas De Investigación
N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Methyltetrazol-5-yl)trinitroacetimidamide: This compound also features a tetrazole ring and has applications in high-energy materials.
AZD9291 (Osimertinib): A pharmaceutical compound with a similar structural motif used in cancer treatment.
Uniqueness
N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide is unique due to its specific combination of a tetrazole ring and a prop-2-enamide moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
N-[4-(1-methyltetrazol-5-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-3-10(17)12-9-6-4-8(5-7-9)11-13-14-15-16(11)2/h3-7H,1H2,2H3,(H,12,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCGLTKSYBAEMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)

![N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2354593.png)
![3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2354594.png)
![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)
![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)
![Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate](/img/structure/B2354601.png)

![1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2354605.png)
![Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354606.png)

![N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2354609.png)


